molecular formula C18H20N6O B11210467 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B11210467
M. Wt: 336.4 g/mol
InChI Key: CWPOROMOHGNOQH-UHFFFAOYSA-N
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Description

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-methylphenylhydrazine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The pyrazolo[3,4-d]pyrimidine core is then reacted with piperidine derivatives in the presence of coupling agents like EDCI or DCC to form the desired compound.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or THF.

    Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with enhanced chemical properties.

Scientific Research Applications

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Similar structure but different ring fusion pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Contains an additional triazole ring.

    Pyrazolines: Lacks the pyrimidine ring but shares the pyrazole core.

Uniqueness

1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific ring fusion pattern and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20N6O/c1-12-3-2-4-14(9-12)24-18-15(10-22-24)17(20-11-21-18)23-7-5-13(6-8-23)16(19)25/h2-4,9-11,13H,5-8H2,1H3,(H2,19,25)

InChI Key

CWPOROMOHGNOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N

Origin of Product

United States

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